

# Alternate names for 4-Methoxybenzyl acetate in chemical literature

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## Compound of Interest

Compound Name: 4-Methoxybenzyl acetate

Cat. No.: B090953

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## An In-depth Technical Guide to 4-Methoxybenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxybenzyl acetate**, a significant compound in the fields of flavor, fragrance, and potentially broader chemical and pharmaceutical research. This document details its various chemical identifiers, physicochemical properties, and relevant experimental protocols, presenting a thorough resource for laboratory and development applications.

## Alternate Names and Chemical Identifiers

**4-Methoxybenzyl acetate** is known by a variety of names in chemical literature and commercial contexts. A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous communication in research and development. The compound's IUPAC name is (4-methoxyphenyl)methyl acetate[1][2][3][4]. It is also widely known by its common name, Anisyl acetate[1][3][5][6].

Below is a structured summary of its various synonyms and identification numbers.

Identifier Type	Identifier	Source(s)
IUPAC Name	(4-methoxyphenyl)methyl acetate	[1][2][3][4]
Common Names	Anisyl acetate, p-Methoxybenzyl acetate	[1][3][4][5]
CAS Number	104-21-2	[1][2][3][5][6]
Other Synonyms	Acetic acid 4-methoxybenzyl ester, Acetic acid anisyl ester, Cassie ketone, p-Anisyl acetate, 4-Methoxybenzenemethanol acetate, Benzyl alcohol, p-methoxy-, acetate	[1][4][5][6]
FEMA Number	2098	[1]
EC Number	203-185-8	[1][3]
PubChem CID	7695	[1][3][4]
InChI	InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3	[1]
InChIKey	HFNGYHHRRMSKEU-UHFFFAOYSA-N	[1]
SMILES	<chem>CC(=O)OCC1=CC=C(C=C1)OC</chem>	[1]

## Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **4-Methoxybenzyl acetate** is presented below, providing essential data for experimental design and interpretation.

Property	Value	Source(s)
Molecular Formula	C10H12O3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	180.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[6]</a>
Boiling Point	137 °C at 12 mmHg	<a href="#">[1]</a>
Melting Point	84 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.104-1.111 g/cm <sup>3</sup> at 25 °C	<a href="#">[1]</a>
Refractive Index	1.511-1.517	<a href="#">[1]</a>
Solubility	Insoluble in water; soluble in organic solvents and oils	<a href="#">[1]</a>
Flash Point	140 °C	
LogP	1.887 (estimated)	<a href="#">[3]</a>

Spectroscopic data is critical for the identification and characterization of **4-Methoxybenzyl acetate**. Key spectral features are summarized as follows:

- <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>): δ 2.10 (3H, s), 3.83 (3H, s), 5.07 (2H, s), 6.86–6.97 (2H, m), 7.27–7.38 (2H, m).
- Mass Spectrometry (GC-MS): Major fragments can be observed at m/z values of 121, 180, 120, 91, and 43[\[1\]](#).
- Infrared (IR) Spectroscopy: The NIST WebBook provides reference spectra for detailed analysis[\[4\]](#).

## Experimental Protocols

### Synthesis of 4-Methoxybenzyl Acetate via Enzymatic Transesterification

This protocol outlines the synthesis of **4-Methoxybenzyl acetate** from 4-methoxybenzyl alcohol using an enzymatic approach, which is a greener alternative to traditional chemical synthesis.

#### Materials:

- 4-methoxybenzyl alcohol
- Vinyl acetate
- Immobilized lipase (e.g., Novozym 435)
- Anhydrous toluene (or other suitable organic solvent)
- Molecular sieves (optional, for drying)

#### Procedure:

- To a solution of 4-methoxybenzyl alcohol in anhydrous toluene, add vinyl acetate. The molar ratio of alcohol to acetate can be optimized, but a 1:2 to 1:5 ratio is a common starting point.
- Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the substrate weight.
- The reaction mixture is incubated at a controlled temperature (e.g., 40-60 °C) with constant stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the enzyme is removed by filtration.
- The solvent and excess vinyl acetate are removed under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-Methoxybenzyl acetate**.

## Analysis of 4-Methoxybenzyl Acetate by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of **4-Methoxybenzyl acetate** using reverse-phase HPLC.

### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable[7].
- Mobile Phase: A mixture of acetonitrile and water[7]. Phosphoric acid can be added to adjust the pH[7]. For MS-compatible methods, formic acid should be used instead of phosphoric acid[7].
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of **4-Methoxybenzyl acetate** (e.g., 225 nm).
- Injection Volume: 10-20 µL.

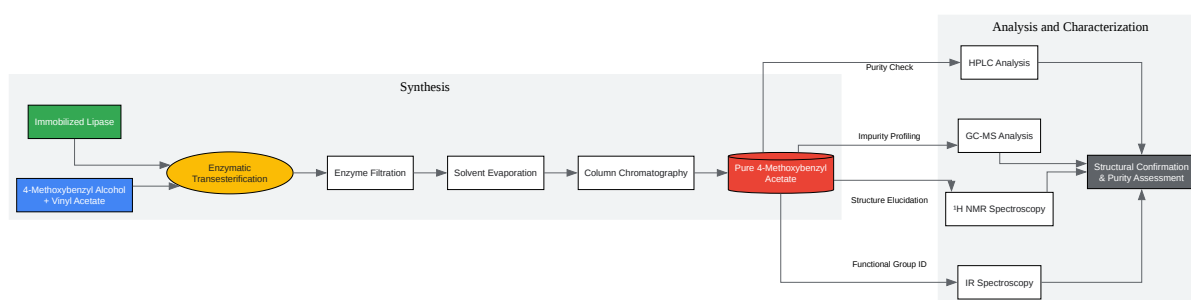
### Procedure:

- Prepare a standard solution of **4-Methoxybenzyl acetate** of known concentration in the mobile phase.
- Prepare the sample solution by dissolving the test substance in the mobile phase.
- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time and response factor.
- Inject the sample solution.
- Identify the **4-Methoxybenzyl acetate** peak in the sample chromatogram by comparing the retention time with that of the standard.

- Quantify the amount of **4-Methoxybenzyl acetate** in the sample by comparing the peak area with the standard curve.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of **4-Methoxybenzyl acetate**, providing a logical sequence of operations for researchers.



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Caption: Workflow for the synthesis and analysis of **4-Methoxybenzyl acetate**.

## Biological and Chemical Context

While specific signaling pathways directly involving **4-Methoxybenzyl acetate** are not extensively documented in current literature, its structural components, the acetate and 4-

methoxybenzyl moieties, have broader biological relevance. Acetate itself is a key molecule in metabolism and has been shown to be involved in various signaling pathways, including those related to inflammation and lipid metabolism. The 4-methoxybenzyl group is present in numerous natural and synthetic compounds with diverse biological activities. The ester linkage in **4-Methoxybenzyl acetate** makes it susceptible to hydrolysis by esterases in biological systems, potentially releasing 4-methoxybenzyl alcohol and acetic acid, which could then participate in their respective metabolic and signaling pathways. Further research is warranted to elucidate the specific biological roles and mechanisms of action of the intact ester.

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